molecular formula C20H16N4O3S2 B2974752 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide CAS No. 919751-67-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide

Cat. No. B2974752
CAS RN: 919751-67-0
M. Wt: 424.49
InChI Key: KPMYDTOESMXTCC-UHFFFAOYSA-N
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Description

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H-NMR analysis of all the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H-NMR analysis of all the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic and Anti-inflammatory Activities

Some compounds with a similar structure have shown significant analgesic and anti-inflammatory activities . This suggests potential use in pain relief and reduction of inflammation.

Antimicrobial and Antifungal Activities

Thiazole derivatives have also been found to have antimicrobial and antifungal properties . This could make them useful in the development of new drugs to combat various bacterial and fungal infections.

Antiviral Activity

Research has indicated that thiazole derivatives can have antiviral properties . This suggests potential applications in the treatment of viral infections.

Antitumor and Cytotoxic Activities

Certain thiazole derivatives have demonstrated potent effects on prostate cancer . This indicates potential applications in cancer treatment.

Anti-tubercular Activity

Benzothiazole-based compounds, which are part of the structure of the compound , have shown inhibitory effects against M. tuberculosis . This suggests potential use in the treatment of tuberculosis.

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthesis methods, and investigation of their mechanism of action .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-11(25)24-9-7-12-16(10-24)29-20(23-18(26)14-6-8-21-27-14)17(12)19-22-13-4-2-3-5-15(13)28-19/h2-6,8H,7,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYDTOESMXTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide

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